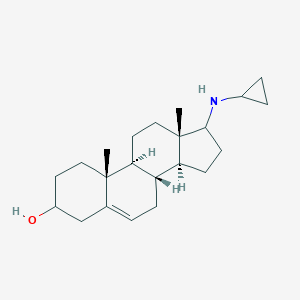

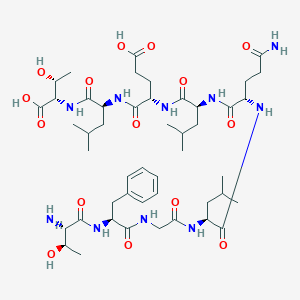

17-(Cyclopropylamino)androst-5-en-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-(Cyclopropylamino)androst-5-en-3-ol, also known as CPCA, is a synthetic androgen compound that has gained attention in the scientific community for its potential application in the field of medicine and research. CPCA is a derivative of the natural hormone testosterone, which plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics.

Mecanismo De Acción

17-(Cyclopropylamino)androst-5-en-3-ol exerts its effects by binding to and activating the androgen receptor, a nuclear transcription factor that regulates gene expression in target tissues. The binding of 17-(Cyclopropylamino)androst-5-en-3-ol to the androgen receptor results in the formation of a hormone-receptor complex, which translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes.

Biochemical and Physiological Effects

17-(Cyclopropylamino)androst-5-en-3-ol has been shown to have anabolic and androgenic effects on skeletal muscle and bone tissue, promoting muscle growth and bone mineralization. 17-(Cyclopropylamino)androst-5-en-3-ol has also been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to a net increase in muscle mass. In addition, 17-(Cyclopropylamino)androst-5-en-3-ol has been shown to increase red blood cell production and enhance oxygen delivery to tissues, which may improve athletic performance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

17-(Cyclopropylamino)androst-5-en-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the androgen receptor, as well as its stability and ease of synthesis. However, 17-(Cyclopropylamino)androst-5-en-3-ol also has limitations, including its potential for off-target effects and its potential for toxicity at high doses.

Direcciones Futuras

There are several potential future directions for research on 17-(Cyclopropylamino)androst-5-en-3-ol, including the development of new drugs for the treatment of androgen-related disorders, the investigation of its anabolic and androgenic effects on different tissues and cell types, and the exploration of its potential as a performance-enhancing agent in sports. Other potential areas of research include the investigation of the molecular mechanisms underlying the effects of 17-(Cyclopropylamino)androst-5-en-3-ol, the identification of novel targets for androgen receptor modulation, and the development of new synthetic routes for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol and related compounds.

Métodos De Síntesis

The synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol involves several steps, including the protection of the hydroxyl group at position 3 of the steroid nucleus, the formation of the cyclopropylamine moiety at position 17, and the removal of the protecting group. The most commonly used method for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol is the reductive amination of 17-ketoandrost-5-en-3β-ol with cyclopropylamine in the presence of a reducing agent such as sodium borohydride.

Aplicaciones Científicas De Investigación

17-(Cyclopropylamino)androst-5-en-3-ol has been studied for its potential application in various fields of research, including the development of new drugs for the treatment of androgen-related disorders such as hypogonadism, osteoporosis, and muscle wasting. 17-(Cyclopropylamino)androst-5-en-3-ol has also been investigated for its anabolic and androgenic effects on skeletal muscle and bone tissue, as well as its potential as a performance-enhancing agent in sports.

Propiedades

Número CAS |

120973-21-9 |

|---|---|

Nombre del producto |

17-(Cyclopropylamino)androst-5-en-3-ol |

Fórmula molecular |

C22H35NO |

Peso molecular |

329.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1 |

Clave InChI |

SIHFFPMAENZEHO-YCJMKONYSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C |

SMILES |

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |

SMILES canónico |

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |

Sinónimos |

17-(cyclopropylamino)androst-5-en-3-ol MDL 27,302 MDL 27302 MDL-27302 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)

![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)